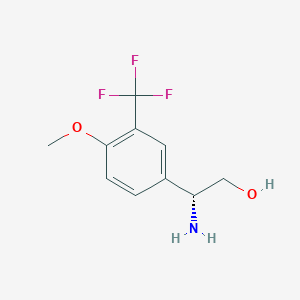
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tetrahydronaphthalene moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog that lacks the tetrahydronaphthalene moiety.
Tetrahydronaphthalene: A compound that lacks the pyrrolidine ring.
Pyrrolizines: Compounds that feature a fused pyrrolidine ring system.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-2,4,6,12,14-15H,3,5,7-10H2 |
InChIキー |
SAEIESKBMVWXPX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)

![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

aminehydrochloride](/img/structure/B13586788.png)


![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)


![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
